molecular formula C6H2F3I B1349993 1,3,5-Trifluoro-2-iodobenzene CAS No. 41860-63-3

1,3,5-Trifluoro-2-iodobenzene

Cat. No.: B1349993
CAS No.: 41860-63-3
M. Wt: 257.98 g/mol
InChI Key: CTUZRFPGJAMCBX-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-iodobenzene is a halogenated hydrocarbon . It is used as an intermediate in organic synthesis . The molecular formula is C6H2F3I .


Molecular Structure Analysis

This compound contains a total of 12 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical and Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 170.9±35.0 °C at 760 mmHg, and a flash point of 62.7±13.1 °C .

Scientific Research Applications

Synthesis of Advanced Polymers

Banerjee et al. (2009) demonstrated the synthesis of hyperbranched poly(arylene ether)s using a new activated trifluoro monomer derived from 1,3,5-trifluoro-2-iodobenzene. This approach led to polymers with high molecular weights and excellent thermal stability, underscoring the potential of this compound in advanced polymer design (Banerjee, Komber, Häussler, & Voit, 2009).

Supramolecular Chemistry

In supramolecular chemistry, Fontana et al. (2002) reported the formation of stable aggregates between 1-iodoperfluoroalkanes, including a compound similar to this compound, and tetramethylethylenediamine. These aggregates, characterized by exceptionally short N⋯I contacts, highlight the potential of this compound derivatives in studying weak non-covalent interactions (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

Electrocatalytic Applications

Sawamura et al. (2010) explored the electrochemical fluorination of organosulfur compounds using polystyrene-supported iodobenzene derivatives, demonstrating the recyclability and sustained mediatory activity of these compounds in electrocatalytic applications. This research underscores the role of this compound derivatives in developing sustainable and efficient electrocatalytic systems (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).

Generation of Reactive Intermediates

Wenk and Sander (2002) generated fluorinated m-benzyne derivatives by UV photolysis of 1,3-diiodobenzene derivatives, including a compound similar to this compound. This study provides insight into the generation and reactivity of fluorinated aryne intermediates, which are valuable in synthetic chemistry (Wenk & Sander, 2002).

Halogen Bonding Studies

Research by Triguero et al. (2008) on 1,3,5-trifluoro-2,4,6-triiodobenzene, a closely related compound, showed that halogen bonding interactions with halide anions form a two-dimensional anionic network. These findings contribute to the understanding of halogen bonding, a key interaction in crystal engineering and molecular recognition (Triguero, Llusar, Polo, & Fourmigué, 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study has investigated in detail the noncovalent interactions between 1,3,5-trifluoro-2,4,6-triiodobenzene and a series of 1,10-phenanthroline derivatives by employing a combined theoretical and experimental method . This research could pave the way for future studies on the interactions of 1,3,5-Trifluoro-2-iodobenzene with other compounds.

Properties

IUPAC Name

1,3,5-trifluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUZRFPGJAMCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964877
Record name 1,3,5-Trifluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506407-82-5, 41860-63-3
Record name 1,3,5-Trifluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIFLUOROIODOBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 506407-82-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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